molecular formula C7H6ClN3O B6322625 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 893444-36-5

4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B6322625
CAS No.: 893444-36-5
M. Wt: 183.59 g/mol
InChI Key: ZGSVPRBKVXSXJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one involves a variety of methods . A practical protocol was developed for the synthesis of 2-arylamino substituted 4-amino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones from α,β-unsaturated esters, malononitrile, and an aryl substituted guanidine via the corresponding 3-aryl-3,4,5,6-tetrahydropyrido[2,3-d]pyrimidin-7(8H)-ones .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a variety of substituents at C2, C4, C5, C6, and N8 .


Chemical Reactions Analysis

A serendipitous discovery has allowed the development of an autocatalytic photochemical dehydrogenation process by irradiating at 450 or 365 nm in DMSO, in the presence of air, and at room temperature the corresponding 5,6-dihydro derivative .

Scientific Research Applications

Tyrosine Kinase Inhibition

4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one is a compound of interest due to its structural similarity to nitrogenous bases in DNA and RNA. This similarity makes it a potential candidate for tyrosine kinase inhibition. Researchers have developed synthetic methodologies to diversify the C-4 position of this compound, enhancing its potential as a biological agent, particularly as a ZAP-70 inhibitor (Masip et al., 2021).

Dehydrogenation Studies

The dehydrogenation process of 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones has been explored, offering insights into the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones. This process involves various reactions, including the use of NaH in DMSO, and has implications for the synthesis of related compounds (Pérez-Pi et al., 2010).

Antibacterial Activity

Research has been conducted on 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones, derived from the oxidation of dihydropyrido[2,3-d]pyrimidin-4(1H)-ones. These compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Narayana et al., 2009).

Synthesis Protocols

Various synthesis protocols have been developed for compounds related to this compound. These include methods for creating 2-arylamino substituted derivatives, which have applications in medicinal chemistry and drug discovery (Galve et al., 2012).

Properties

IUPAC Name

4-chloro-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c8-6-4-1-2-5(12)11-7(4)10-3-9-6/h3H,1-2H2,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSVPRBKVXSXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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